3-Nitrochalcone

Catalog No.
S782806
CAS No.
614-48-2
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrochalcone

CAS Number

614-48-2

Product Name

3-Nitrochalcone

IUPAC Name

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+

InChI Key

SMFBODMWKWBFOK-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Antibacterial and Antifungal Properties

Studies suggest 3-nitrochalcone exhibits antibacterial and antifungal properties. Research published in "Medicinal Chemistry Research" found that 3-nitrochalcone displayed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli []. Another study, published in "Zeitschrift für Naturforschung C", reported antifungal activity of 3-nitrochalcone against Candida albicans, a common fungal pathogen []. These findings suggest 3-nitrochalcone could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Antioxidant Activities

Research suggests 3-nitrochalcone may possess anti-inflammatory and antioxidant properties. A study published in "Bioorganic & Medicinal Chemistry" reported that 3-nitrochalcone displayed anti-inflammatory activity in mice []. Another study, published in "Free Radical Biology and Medicine", found that 3-nitrochalcone exhibited antioxidant activity by scavenging free radicals []. These findings suggest 3-nitrochalcone could be beneficial in developing therapeutic agents for inflammation-related diseases and oxidative stress-related conditions.

Potential for Anticancer Properties

Preliminary research suggests 3-nitrochalcone may have anticancer properties. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that 3-nitrochalcone displayed cytotoxicity against various cancer cell lines []. However, further investigation is needed to understand the mechanisms of action and potential therapeutic applications of 3-nitrochalcone in cancer treatment.

3-Nitrochalcone is an organic compound with the chemical formula C₁₅H₁₁NO₃. It belongs to the chalcone family, characterized by a structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of a nitro group (-NO₂) at the 3-position of the phenyl ring contributes to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Typical of chalcones. One notable reaction is the Claisen-Schmidt condensation, where it is synthesized from 3-nitrobenzaldehyde and acetophenone in the presence of a base, typically sodium hydroxide. The reaction can be summarized as follows:

C6H5COCH3+C6H4NO2CHOC6H5CH=CHCOCH4NO2+H2O\text{C}_6\text{H}_5\text{COCH}_3+\text{C}_6\text{H}_4\text{NO}_2\text{CHO}\rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCO}\text{CH}_4\text{NO}_2+\text{H}_2\text{O}

Additionally, 3-Nitrochalcone can participate in reactions to form various heterocycles, making it versatile for further chemical modifications .

Research has highlighted several biological activities associated with 3-nitrochalcone:

  • Antibacterial and Antifungal Properties: Studies have shown that 3-nitrochalcone exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Anti-inflammatory Activity: It has been reported to demonstrate anti-inflammatory effects in animal models, suggesting its potential use in treating inflammation-related conditions .
  • Antioxidant Activity: The compound has shown the ability to scavenge free radicals, indicating its role in combating oxidative stress .
  • Anticancer Potential: Preliminary studies suggest that 3-nitrochalcone may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action .

The synthesis of 3-nitrochalcone typically involves the following steps:

  • Claisen-Schmidt Condensation: The primary method involves reacting 3-nitrobenzaldehyde with acetophenone in an alkaline medium (e.g., sodium hydroxide) to yield 3-nitrochalcone.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a pure compound suitable for further study.

Alternative synthetic routes may involve modifications or variations of this basic procedure, allowing for the introduction of different substituents on the aromatic rings .

3-Nitrochalcone has several applications across various fields:

  • Pharmaceutical Development: Due to its antibacterial, antifungal, anti-inflammatory, and antioxidant properties, it is considered a candidate for developing new therapeutic agents.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
  • Biological Studies: Researchers utilize it in studies exploring mechanisms of action related to its biological activities.

Interaction studies have focused on understanding how 3-nitrochalcone interacts with biological targets. For instance, investigations into its binding affinities with specific enzymes or receptors can provide insights into its pharmacological potential. These studies are crucial for elucidating the compound's mechanisms of action and optimizing its therapeutic efficacy .

Several compounds share structural similarities with 3-nitrochalcone. Here are some notable examples:

Compound NameStructure TypeKey Biological Activity
ChalconeBasic chalcone structureAntioxidant, antibacterial
4-NitrochalconeNitro-substituted chalconeAntimicrobial properties
BenzylideneacetophenoneChalcone derivativeAnticancer activity
2-HydroxychalconeHydroxy-substituted chalconeAntioxidant and anti-inflammatory properties

Uniqueness of 3-Nitrochalcone:

  • The presence of the nitro group at the 3-position enhances its reactivity and biological activity compared to other chalcones.
  • Its specific antibacterial and antifungal properties set it apart from structurally similar compounds that may not exhibit such a broad spectrum of activity .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24721-24-2
614-48-2

Wikipedia

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

Dates

Modify: 2023-08-15
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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